N-Acetylcysteine amide

Beschreibung

This compound is the amide form of N-acetylcysteine (NAC), a synthetic N-acetyl derivative and prodrug of the endogenous amino acid and antioxidant glutathione (GSH) precursor L-cysteine, with potential antioxidant and anti-inflammatory activities. Upon administration, this compound (NACA) increases GSH levels. GSH scavenges reactive oxygen species (ROS), reduces oxidative stress and prevents ROS-mediated cell damage and apoptosis. NACA has enhanced lipophilicity and membrane permeability compared with NAC.

Eigenschaften

IUPAC Name |

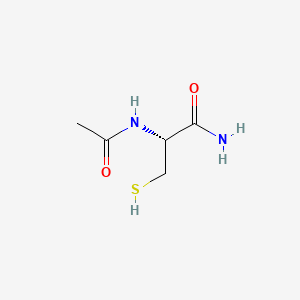

(2R)-2-acetamido-3-sulfanylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2S/c1-3(8)7-4(2-10)5(6)9/h4,10H,2H2,1H3,(H2,6,9)(H,7,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJCHIZDEQZMODR-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CS)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CS)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436398 | |

| Record name | N-Acetylcysteine amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38520-57-9 | |

| Record name | N-Acetylcysteine amide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38520-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylcysteine amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038520579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylcysteine amide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14480 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Acetylcysteine amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2-acetamido-3-mercaptopropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLCYSTEINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N69717RKW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multifaceted Role of N-Acetylcysteine Amide in Combating Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological driver in a multitude of diseases. N-Acetylcysteine (NAC), a precursor to the potent intracellular antioxidant glutathione (B108866) (GSH), has long been investigated as a therapeutic agent to mitigate oxidative damage. However, its clinical efficacy has been hampered by low bioavailability. N-Acetylcysteine amide (NACA), a novel amide derivative of NAC, has emerged as a promising alternative with enhanced cell permeability and superior antioxidant properties. This technical guide provides an in-depth exploration of the mechanism of action of NACA in oxidative stress, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved.

Core Mechanisms of Action

NACA exerts its protective effects against oxidative stress through a multi-pronged approach, primarily centered around its potent antioxidant and anti-inflammatory activities. Unlike its parent compound, NAC, NACA's neutral charge allows for more efficient passage across cellular membranes, leading to higher intracellular concentrations and greater efficacy.[1][2]

Direct and Indirect Antioxidant Effects

NACA's antioxidant capacity stems from both direct radical scavenging and indirect potentiation of the endogenous antioxidant system.

-

Direct Radical Scavenging: NACA possesses a free thiol group that can directly neutralize a variety of ROS, including hydroxyl radicals and hydrogen peroxide.[3] In vitro studies have demonstrated that NACA has a higher radical scavenging ability for certain radicals, such as the 2,2-diphenyl-1-picryl-hydrazyl (DPPH) radical, compared to NAC at all concentrations tested.[4][5]

-

Glutathione Precursor: A cornerstone of NACA's mechanism is its role as a precursor to L-cysteine, a rate-limiting substrate for the synthesis of glutathione (GSH).[6][7] By efficiently delivering cysteine into the cell, NACA replenishes depleted intracellular GSH stores, a critical component of the cell's primary defense against oxidative damage.[8][9] Studies have shown that NACA is more effective than NAC at restoring intracellular GSH levels.[1][9] NACA can also replenish intracellular GSH through a thiol-disulfide exchange with oxidized glutathione (GSSG).[6][9]

Modulation of Key Signaling Pathways

NACA's influence extends to the regulation of critical signaling pathways that govern the cellular response to oxidative stress and inflammation.

-

The Keap1-Nrf2 Pathway: The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the antioxidant response.[10][11] Under conditions of oxidative stress, NACA promotes the dissociation of Nrf2 from its inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus.[5][12] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of numerous antioxidant and cytoprotective genes, leading to their upregulation.[12] This includes enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione peroxidase (GPx).[12]

-

The NF-κB Pathway: The nuclear factor-kappa B (NF-κB) is a key transcription factor that orchestrates the inflammatory response.[7][13] Oxidative stress is a potent activator of NF-κB, leading to the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α).[13][14] NACA has been shown to inhibit the activation of NF-κB, thereby suppressing the downstream inflammatory cascade.[13][15] This anti-inflammatory action is, at least in part, independent of its antioxidant effects.[13]

Anti-Apoptotic Effects

Oxidative stress can trigger programmed cell death, or apoptosis. NACA has demonstrated the ability to protect cells from apoptosis by modulating the expression of key regulatory proteins. It has been observed to decrease the expression of the pro-apoptotic protein Bax and increase the expression of the anti-apoptotic protein Bcl-2, thereby shifting the balance towards cell survival.[14][16]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies, highlighting the superior efficacy of NACA compared to NAC in several antioxidant assays.

Table 1: Radical Scavenging Activity

| Compound | Assay | Concentration | Scavenging Activity (%) | Reference |

| NACA | DPPH | 25 µg/mL | 25.9 | [17] |

| NAC | DPPH | 25 µg/mL | 21.8 | [17] |

| NACA | DPPH | 75 µg/mL | 88.2 | [17] |

| NAC | DPPH | 75 µg/mL | 56.5 | [17] |

| NACA | H₂O₂ | 500 µg/mL | Superior to NAC | [17] |

| NAC | H₂O₂ | 125, 250 µg/mL | Superior to NACA | [17] |

Table 2: Effects on Glutathione and Oxidative Stress Markers

| Treatment | Model | Parameter | Outcome | Reference |

| NACA | Paraquat-induced oxidative damage in mouse retina | GSH/GSSG ratio | Significantly increased vs. NAC | [18] |

| NACA | Paraquat-induced oxidative damage in mouse retina | Malondialdehyde (MDA) | Significantly decreased vs. NAC | [18] |

| NACA | Paraquat-induced oxidative damage in mouse retina | Protein Carbonyl Content | Significantly decreased vs. NAC | [18] |

| NACA | Glutamate and lead-induced toxicity in mice | Blood and Tissue Lead Levels | Decreased | [2] |

| NACA | Glutamate and lead-induced toxicity in mice | Intracellular GSH | Restored | [2] |

| NACA | Glutamate and lead-induced toxicity in mice | MDA Levels | Decreased | [2] |

| NACA | Diesel exhaust particle-exposed mice | Lung GSH | Increased | [19] |

| NACA | Diesel exhaust particle-exposed mice | Lung MDA | Decreased | [19] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the mechanism of action of NACA.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

-

Prepare various concentrations of NACA and a positive control (e.g., ascorbic acid) in methanol.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the NACA or control solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Intracellular ROS Measurement using DCFH-DA

This assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.

-

Cell Culture and Treatment:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with an oxidizing agent (e.g., H₂O₂) with or without pre-treatment with various concentrations of NACA.

-

-

Staining:

-

Remove the treatment media and wash the cells with phosphate-buffered saline (PBS).

-

Incubate the cells with 10 µM DCFH-DA in PBS for 30 minutes at 37°C in the dark.

-

-

Data Acquisition:

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

-

Glutathione (GSH) Level Measurement by HPLC

High-performance liquid chromatography (HPLC) is a sensitive method for quantifying intracellular GSH levels.

-

Sample Preparation:

-

Harvest cells and lyse them in a suitable buffer.

-

Deproteinize the cell lysate using metaphosphoric acid or perchloric acid.

-

Centrifuge to pellet the precipitated proteins.

-

-

HPLC Analysis:

-

Inject the supernatant onto a C18 reverse-phase HPLC column.

-

Use a mobile phase typically consisting of an aqueous buffer (e.g., sodium phosphate) with an organic modifier (e.g., acetonitrile).

-

Detect GSH using either UV detection (around 215 nm) or electrochemical detection.

-

-

Quantification:

-

Generate a standard curve using known concentrations of GSH.

-

Determine the GSH concentration in the samples by comparing their peak areas to the standard curve.

-

Cell Viability Assay (MTS)

The MTS assay is a colorimetric method to assess cell viability based on the reduction of a tetrazolium salt by metabolically active cells.

-

Cell Plating and Treatment:

-

Plate cells in a 96-well plate and allow them to attach.

-

Expose the cells to an oxidative stressor in the presence or absence of NACA for a specified duration.

-

-

Assay Performance:

-

Add the MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

-

Data Measurement:

-

Measure the absorbance at 490 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control.

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.

References

- 1. researchgate.net [researchgate.net]

- 2. N-acetyl cysteine inhibits lipopolysaccharide-mediated synthesis of interleukin-1β and tumor necrosis factor-α in human periodontal ligament fibroblast cells through nuclear factor-kappa B signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eaglebio.com [eaglebio.com]

- 4. Measurement of intracellular ROS concentration using DCF-DA probe [bio-protocol.org]

- 5. This compound provides neuroprotection via Nrf2-ARE pathway in a mouse model of traumatic brain injury [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. Activation of NRF2 and ATF4 Signaling by the Pro-Glutathione Molecule I-152, a Co-Drug of N-Acetyl-Cysteine and Cysteamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. This compound provides neuroprotection via Nrf2-ARE pathway in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A novel thiol compound, this compound, attenuates allergic airway disease by regulating activation of NF-kappaB and hypoxia-inducible factor-1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The effect of N-acetylcysteine on nuclear factor-kappa B activation, interleukin-6, interleukin-8, and intercellular adhesion molecule-1 expression in patients with sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound AD4/NACA and Thioredoxin Mimetic Peptides Inhibit Platelet Aggregation and Protect against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. file.elabscience.com [file.elabscience.com]

- 17. go.drugbank.com [go.drugbank.com]

- 18. HPLC Method for Analysis of Glutathione reduced (GSH) on Primesep 100 Column | SIELC Technologies [sielc.com]

- 19. nwlifescience.com [nwlifescience.com]

N-Acetylcysteine Amide (NACA): A Deep Dive into its Antioxidant Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Acetylcysteine amide (NACA), a derivative of N-acetylcysteine (NAC), has emerged as a potent antioxidant with significant therapeutic potential. Its unique chemical structure, characterized by the amidation of the carboxyl group of NAC, confers enhanced lipophilicity and cell permeability, leading to superior bioavailability and efficacy in combating oxidative stress-related cellular damage.[1][2] This technical guide provides a comprehensive overview of the antioxidant properties of NACA, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant signaling pathways.

Core Antioxidant Mechanisms of this compound

NACA exerts its antioxidant effects through a multi-pronged approach, acting as both a direct free radical scavenger and an indirect antioxidant by bolstering endogenous defense systems.

Direct Free Radical Scavenging: NACA's thiol group (-SH) enables it to directly donate a hydrogen atom to neutralize a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating their damaging effects on cellular components like lipids, proteins, and DNA.[1]

Replenishment of Intracellular Glutathione (B108866) (GSH): A primary mechanism of NACA's antioxidant activity is its ability to serve as a precursor for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant.[1][3] NACA is readily deacetylated intracellularly to form cysteine, the rate-limiting amino acid for GSH synthesis.[1] Furthermore, NACA can directly participate in a thiol-disulfide exchange with oxidized glutathione (GSSG), regenerating the reduced and active form, GSH.[3][4] This replenishment of the intracellular GSH pool is crucial for maintaining cellular redox homeostasis and protecting against oxidative insults.

Activation of the Nrf2-ARE Signaling Pathway: NACA has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[5][6] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, a specific DNA sequence in the promoter region of numerous antioxidant and cytoprotective genes. This leads to the upregulation of a battery of protective enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which collectively enhance the cell's capacity to neutralize oxidants and detoxify harmful substances.[5][6][7]

Quantitative Assessment of Antioxidant Efficacy

Numerous in vitro studies have quantified the antioxidant properties of NACA, often in direct comparison with its parent compound, NAC, and other standard antioxidants. The following tables summarize key findings from these investigations.

| Antioxidant Assay | NACA Performance | Comparison with NAC | Reference Compound(s) | Source |

| DPPH Radical Scavenging | Possesses high scavenging ability, which increases with concentration. | Superior to NAC at all tested concentrations. | α-tocopherol showed higher activity. | [8][9][10] |

| Hydrogen Peroxide (H₂O₂) Scavenging | Effective at scavenging H₂O₂. | Superior to NAC at higher concentrations, while NAC was better at lower concentrations. | Ascorbic acid exhibited the lowest scavenging activity. | [8][9][10] |

| Reducing Power | Demonstrates significant reducing power. | Higher than NAC at all concentrations. | - | [8][9] |

| Inhibition of β-carotene Bleaching | Showed a 55% higher ability to prevent bleaching compared to the control in the first 15 minutes. | NAC showed a slightly higher ability (60%). | BHT and α-tocopherol had better bleaching prevention power. | [8][9] |

| Metal Chelating Activity | Possesses significant metal chelating capacity. | - | More than 50% of the capacity of EDTA. Four and nine times that of BHT and α-tocopherol, respectively. | [8][9] |

| In Vivo/Cell-Based Assay | Model | Key Findings | Source |

| Glutathione (GSH) Restoration | Human red blood cells | Significantly greater restoration of thiol-depleted RBCs compared to NAC. | [3] |

| Reduction of Malondialdehyde (MDA) | Traumatic brain injury mouse model | Significantly reduced MDA levels, a marker of lipid peroxidation. | [5] |

| Enhancement of Antioxidant Enzymes | Traumatic brain injury mouse model | Enhanced the activity of superoxide (B77818) dismutase (SOD) and glutathione peroxidase (GPx). | [5] |

| Protection against Glutamate-induced Cytotoxicity | PC12 neuronal cell line | Protected against cytotoxicity by inhibiting lipid peroxidation, scavenging ROS, and preserving intracellular GSH. | [11] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of NACA's antioxidant properties.

2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.

-

Preparation of Reagents: A stock solution of DPPH in methanol (B129727) is prepared. The test compound (NACA) and reference antioxidants are prepared in various concentrations.

-

Reaction Mixture: A defined volume of the DPPH solution is mixed with the test compound solution.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.

Hydrogen Peroxide (H₂O₂) Scavenging Assay

This method determines the ability of an antioxidant to scavenge hydrogen peroxide.

-

Preparation of Reagents: A solution of hydrogen peroxide is prepared in phosphate (B84403) buffer. The test compound (NACA) is prepared in various concentrations.

-

Reaction Mixture: The test compound is added to the hydrogen peroxide solution.

-

Incubation: The mixture is incubated for a specific time at room temperature.

-

Measurement: The absorbance of the hydrogen peroxide solution is measured spectrophotometrically at a specific wavelength (e.g., 230 nm) against a blank solution containing the phosphate buffer without hydrogen peroxide.

-

Calculation: The percentage of hydrogen peroxide scavenging is calculated using a similar formula to the DPPH assay.[10]

Reducing Power Assay

This assay is based on the principle that substances with reducing power can reduce the ferricyanide (B76249) complex (Fe³⁺) to the ferrous form (Fe²⁺).

-

Preparation of Reagents: Solutions of phosphate buffer, potassium ferricyanide, and trichloroacetic acid (TCA) are prepared. The test compound (NACA) is prepared in various concentrations.

-

Reaction Mixture: The test compound is mixed with phosphate buffer and potassium ferricyanide.

-

Incubation: The mixture is incubated at an elevated temperature (e.g., 50°C) for a specified time.

-

Precipitation: TCA is added to the mixture to stop the reaction and precipitate proteins. The mixture is then centrifuged.

-

Color Development: The supernatant is mixed with distilled water and a freshly prepared ferric chloride solution.

-

Measurement: The absorbance of the resulting Perl's Prussian blue solution is measured spectrophotometrically at 700 nm. An increase in absorbance indicates increased reducing power.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key pathways and workflows related to the antioxidant properties of NACA.

Caption: Mechanisms of NACA's antioxidant action.

Caption: Workflow for the DPPH radical scavenging assay.

Caption: NACA's activation of the Nrf2-ARE signaling pathway.

Conclusion

This compound has demonstrated robust antioxidant properties that surpass those of its predecessor, NAC, in many respects. Its enhanced cellular uptake and multifaceted mechanisms of action, including direct radical scavenging, replenishment of intracellular glutathione, and activation of the Nrf2-ARE pathway, position it as a highly promising therapeutic agent for a wide range of pathologies underpinned by oxidative stress. The quantitative data from in vitro and in vivo studies provide compelling evidence of its efficacy. Further research, including clinical trials, is warranted to fully elucidate its therapeutic potential in human diseases.[12][13][14]

References

- 1. "this compound (NACA), a Novel GSH Prodrug: Its Metabolism and" by Shakila Tobwala and Nuran Ercal [scholarsmine.mst.edu]

- 2. researchgate.net [researchgate.net]

- 3. cris.huji.ac.il [cris.huji.ac.il]

- 4. researchgate.net [researchgate.net]

- 5. This compound provides neuroprotection via Nrf2-ARE pathway in a mouse model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. researchgate.net [researchgate.net]

- 8. Antioxidant and free radical scavenging properties of this compound (NACA) and comparison with N-acetylcysteine (NAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. scispace.com [scispace.com]

- 11. Effects of this compound (NACA), a novel thiol antioxidant against glutamate-induced cytotoxicity in neuronal cell line PC12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. Nacuity’s Antioxidative Therapy NACA Performs Encouragingly in Phase 1/2 Clinical Trial — Foundation Fighting Blindness [fightingblindness.org]

- 14. Nacuity’s Emerging Anti-Oxidative Therapy Moves into Clinical Trial — Foundation Fighting Blindness [fightingblindness.org]

N-Acetylcysteine Amide: A Technical Guide for Researchers

An In-depth Examination of the Core Properties, Mechanism of Action, and Experimental Applications of a Promising Thiol-Based Antioxidant

This technical guide provides a comprehensive overview of N-Acetylcysteine amide (NACA), a derivative of N-Acetylcysteine (NAC) with enhanced cellular permeability and bioavailability. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental physicochemical properties of NACA, its intricate signaling pathways, and detailed protocols for key experimental assays.

Core Physicochemical and Biological Data

This compound has garnered significant interest within the scientific community for its potential therapeutic applications, primarily attributed to its potent antioxidant and anti-inflammatory properties. The following table summarizes its key quantitative data.

| Property | Value | Citation(s) |

| CAS Number | 38520-57-9 | [1][2][3][4] |

| Molecular Weight | 162.21 g/mol | [2][3][4][5][6][7][8] |

| Molecular Formula | C₅H₁₀N₂O₂S | [1][2][4][5][6][7] |

| Synonyms | NACA, N-Acetyl-L-cysteinamide, AD4 | [1][4][7] |

| Physical Form | White to off-white lyophilized powder | [4] |

| Solubility | Soluble in Water, DMSO, and Ethanol | [1][6] |

Mechanism of Action: A Dual Approach to Cellular Protection

NACA exerts its protective effects through a multifaceted mechanism of action, primarily centered on replenishing intracellular glutathione (B108866) (GSH) and modulating key signaling pathways involved in oxidative stress and inflammation.

As a potent antioxidant, NACA readily crosses cellular membranes, a significant advantage over its parent compound, NAC.[1] Once inside the cell, it serves as a precursor for the synthesis of glutathione, a critical endogenous antioxidant.[7] By boosting GSH levels, NACA enhances the cell's capacity to neutralize reactive oxygen species (ROS), thereby mitigating oxidative damage to lipids, proteins, and DNA.[7][9]

Furthermore, NACA has been shown to modulate critical signaling pathways, including the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway and the Nuclear Factor-kappa B (NF-κB) pathway.

Nrf2-ARE Signaling Pathway

NACA activates the Nrf2-ARE signaling pathway, a primary cellular defense mechanism against oxidative stress.[2][10] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. In the presence of oxidative stress, NACA promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression.[2][10] This leads to an increased synthesis of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[2][10]

NF-κB Signaling Pathway

NACA also exhibits potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1][11] In inflammatory conditions, the inhibitor of κB (IκB) is phosphorylated and degraded, allowing the p50/p65 subunits of NF-κB to translocate to the nucleus.[12] Nuclear NF-κB then initiates the transcription of pro-inflammatory genes, including cytokines and chemokines. NACA has been shown to prevent the degradation of IκB, thereby sequestering NF-κB in the cytoplasm and suppressing the inflammatory cascade.[12]

References

- 1. researchgate.net [researchgate.net]

- 2. Electrophoretic mobility shift assay analysis of NFκB transcriptional regulation by nuclear IκBα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel thiol compound, this compound, attenuates allergic airway disease by regulating activation of NF-kappaB and hypoxia-inducible factor-1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound provides neuroprotection via Nrf2-ARE pathway in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-acetylcysteine suppresses TNF-induced NF-kappaB activation through inhibition of IkappaB kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. med.upenn.edu [med.upenn.edu]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Electrophoretic Mobility Shift Assay Analysis of NFκB Transcriptional Regulation by Nuclear IκBα | Springer Nature Experiments [experiments.springernature.com]

- 10. elkbiotech.com [elkbiotech.com]

- 11. scribd.com [scribd.com]

- 12. lifestylematrix.com [lifestylematrix.com]

The Discovery and Development of N-Acetylcysteine Amide (NACA): A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylcysteine amide (NACA) is a novel thiol antioxidant developed to overcome the significant pharmacokinetic limitations of its parent compound, N-Acetylcysteine (NAC). For decades, the therapeutic potential of NAC in a wide range of oxidative stress-mediated pathologies has been hampered by its low oral bioavailability. By modifying the carboxyl group of NAC into a neutral amide, NACA was synthesized with increased lipophilicity and membrane permeability. This structural alteration leads to substantially improved bioavailability and enhanced ability to cross the blood-brain barrier.[1][2][3] This technical guide provides an in-depth overview of the discovery, mechanism of action, pharmacokinetics, and preclinical development of NACA. It summarizes key quantitative data, details significant experimental protocols, and visualizes the core scientific principles underlying its development and function.

Discovery and Rationale for Development

The development of this compound (NACA) was driven by the need to improve upon the therapeutic profile of N-Acetylcysteine (NAC). NAC, a precursor to the endogenous antioxidant glutathione (B108866) (GSH), has been studied for over sixty years for its potential in treating a multitude of disorders involving oxidative stress, from neurodegenerative diseases to paracetamol intoxication.[2][4] However, its clinical efficacy has often been inconsistent, a limitation largely attributed to its poor pharmacokinetics.[2]

The primary drawback of NAC is its very low oral bioavailability, reported to be between 4% and 10% in humans.[5][6] This is due to extensive first-pass metabolism and poor membrane permeability.[5][7] To address this, NACA was synthesized by replacing NAC's carboxyl group with an amide group.[2] This seemingly minor chemical modification confers several critical advantages:

-

Increased Lipophilicity: The neutral amide group enhances the molecule's lipid solubility, allowing for more efficient passage across cellular membranes.[1][2]

-

Improved Permeability: NACA demonstrates superior ability to cross biological barriers, most notably the blood-brain barrier, which is a significant advantage for treating central nervous system (CNS) disorders.[2][3][8]

-

Enhanced Bioavailability: Preclinical studies in mice have shown that NACA has a significantly higher bioavailability compared to NAC.[1][7][9]

These improved properties position NACA as a more potent and efficient delivery agent for the active thiol, potentially fulfilling the therapeutic promise that NAC has long suggested.[2]

Mechanism of Action

NACA exerts its protective effects through a multi-faceted mechanism centered on combating oxidative stress and inflammation. It acts as a prodrug that is rapidly converted to NAC upon systemic administration.[7][9] Its primary functions include direct radical scavenging and, more importantly, replenishing the body's most critical intracellular antioxidant, glutathione (GSH).

-

Glutathione (GSH) Replenishment: After conversion to NAC and then L-cysteine, NACA provides the rate-limiting substrate for GSH synthesis.[1][10] Studies have shown NACA to be three- to four-fold more effective at replenishing GSH levels than NAC, a direct consequence of its superior bioavailability.[7][9] GSH is essential for neutralizing reactive oxygen species (ROS), detoxifying xenobiotics, and maintaining cellular redox balance.

-

Direct ROS Scavenging: The thiol group (-SH) on NACA can directly donate a hydrogen atom to neutralize free radicals, providing an immediate line of defense against oxidative damage.[1][2]

-

Anti-Inflammatory Signaling: NACA has been shown to modulate key inflammatory pathways. It can regulate the activation of Nuclear Factor-kappa B (NF-κB) and Hypoxia-Inducible Factor 1-alpha (HIF-1α), two master regulators of the inflammatory response.[11][12]

-

Nrf2 Pathway Activation: In models of traumatic brain injury, NACA provides neuroprotection by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[13] Nrf2 is a transcription factor that, upon activation, upregulates the expression of numerous antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[13]

-

Anti-Apoptotic Effects: By mitigating oxidative stress and subsequent cellular damage, NACA prevents the initiation of apoptotic cascades. It has been shown to reduce levels of pro-apoptotic proteins such as cleaved caspase-3, thereby promoting cell survival.[13][14]

Pharmacokinetics and Data Presentation

A key differentiator for NACA is its significantly improved pharmacokinetic profile compared to NAC. The development of a robust liquid chromatography-mass spectrometry (LC-MS) method has enabled the simultaneous quantification of both NACA and its primary metabolite, NAC, in plasma, facilitating detailed characterization.[9]

| Parameter | This compound (NACA) | N-Acetylcysteine (NAC) | Species | Reference(s) |

| Oral Bioavailability | 67% | 15% | Mouse | [1][7][9] |

| Oral Bioavailability | Not Reported | ~4-10% | Human | [5][6] |

| GSH-Replenishing Capacity | 3-4 fold higher than NAC | Baseline | Mouse | [7][9] |

| Pharmacokinetic Model | Two-compartment open model | Not Reported for NACA study | Mouse | [7][9] |

| Key Property | Prodrug, rapidly converted to NAC | Active Metabolite of NACA | - | [1][9] |

Preclinical Development

NACA has been evaluated in a variety of preclinical models, demonstrating significant therapeutic potential across several disease areas characterized by oxidative stress and inflammation.

-

Neurodegenerative Diseases: In animal models of traumatic brain injury (TBI), NACA treatment improved cognitive function, reduced oxidative damage, and preserved mitochondrial bioenergetics more effectively than NAC.[8][13] It has also shown neuroprotective effects in models of Alzheimer's disease by reversing cognitive deficits and reducing the pathological hallmarks of the disease.[3]

-

Ischemia-Reperfusion (I/R) Injury: In a rat model of lower extremity I/R injury, NACA was shown to protect against oxidative damage and preserve erythrocyte deformability.[14]

-

Ophthalmology: Preliminary studies show that NACA can reduce cataract formation and prevent the loss of retinal epithelial cell viability, suggesting its potential for treating degenerative eye disorders like cataracts and age-related macular degeneration (AMD).[15]

-

Oncology: NACA has been used to enhance oncolytic virotherapy for glioma. By reducing the oxidative stress that viral infection induces in neural stem cell carriers, NACA increases their viability and improves viral delivery to the tumor.[16]

-

Cardioprotection: NACA has been shown to alleviate cardiotoxic side effects associated with chemotherapy by attenuating oxidative stress and apoptosis in cardiac tissue.[14]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the preclinical evaluation of NACA.

In Vivo Traumatic Brain Injury (TBI) Model

-

Objective: To evaluate the neuroprotective effects of NACA and its mechanism of action via the Nrf2-ARE pathway in a mouse model of TBI.[13]

-

Animal Model: Weight-drop mouse model to induce a controlled cortical impact injury.

-

Treatment Groups:

-

Sham (craniotomy without injury)

-

TBI + Vehicle

-

TBI + NACA

-

-

Methodology:

-

Injury Induction: A controlled weight is dropped onto the exposed dura mater of anesthetized mice.

-

Drug Administration: NACA or vehicle is administered (e.g., intraperitoneally) at specific time points post-injury.

-

Neurological Assessment: Neurological function is evaluated at 1 and 3 days post-TBI using a standardized scoring system.

-

Tissue Collection and Analysis: At a terminal endpoint (e.g., 3 days post-TBI), brain tissue surrounding the lesion is collected.

-

Biochemical Assays: Tissue homogenates are analyzed for markers of oxidative stress, including malondialdehyde (MDA) levels and the activity of superoxide (B77818) dismutase (SOD) and glutathione peroxidase (GPx).[13]

-

Molecular Analysis (Western Blot/qPCR): Protein and mRNA levels of Nrf2, HO-1, NQO1, and cleaved caspase-3 are quantified.

-

Histology: TUNEL staining is performed on brain sections to quantify apoptotic cells.[13]

-

In Vitro Glutamate-Induced Cytotoxicity Assay

-

Objective: To assess NACA's ability to protect neuronal cells from oxidative toxicity induced by glutamate (B1630785).[17]

-

Cell Model: PC12 neuronal cell line.

-

Treatment Groups:

-

Control

-

Glutamate only

-

Glutamate + NACA (various concentrations)

-

-

Methodology:

-

Cell Culture: PC12 cells are cultured under standard conditions.

-

Treatment: Cells are pre-treated with NACA for a specified duration, followed by exposure to a high concentration of glutamate to induce oxidative stress.

-

Cell Viability Assays: Cytotoxicity is evaluated using the Lactate Dehydrogenase (LDH) release assay and cell viability is measured using the MTS assay.

-

GSH Measurement: Intracellular GSH levels are quantified to determine if NACA can prevent glutamate-induced depletion.

-

ROS Measurement: Intracellular ROS levels are measured using a fluorescent probe (e.g., DCFH-DA).

-

Lipid Peroxidation Assay: The concentration of malondialdehyde (MDA), a byproduct of lipid peroxidation, is measured to assess membrane damage.[17]

-

Pharmacokinetic Analysis in Mice

-

Objective: To determine and compare the pharmacokinetic profiles and bioavailability of NACA and NAC.[7][9]

-

Animal Model: Male mice.

-

Methodology:

-

Drug Administration: Separate cohorts of mice are administered either NACA or NAC via oral gavage (p.o.) and intravenous (i.v.) injection.

-

Blood Sampling: Blood samples are collected from the tail vein at multiple time points post-administration (e.g., 0, 5, 15, 30, 60, 120, 240 minutes).

-

Sample Processing: Plasma is immediately harvested and treated with a stabilizing reagent (e.g., 2-(methylsulfonyl)-5-phenyl-1,3,4-oxadiazole, MPOZ) to prevent ex vivo oxidation of the thiol groups.[9] Tris(2-carboxyethyl)phosphine (TCEP) is used to reduce any oxidized forms of the drugs back to their free thiol state.

-

LC-MS Analysis: Plasma concentrations of NACA and NAC are quantified using a validated Liquid Chromatography-Mass Spectrometry method.

-

Data Analysis: Pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), and bioavailability (F%), are calculated using specialized software. The bioavailability is determined by comparing the AUC from oral administration to the AUC from intravenous administration.

-

Conclusion

This compound was rationally designed to overcome the primary obstacle limiting the widespread therapeutic success of NAC: poor bioavailability. By enhancing lipophilicity and membrane permeability, NACA demonstrates a superior pharmacokinetic profile, leading to more effective delivery of the crucial thiol antioxidant to target tissues, including the brain. Preclinical data across a range of disease models are highly promising, showing significant efficacy in conditions underpinned by oxidative stress and inflammation. The continued development and investigation of NACA hold considerable promise for translating the long-recognized potential of thiol-based antioxidants into effective clinical therapies.

References

- 1. Acetylcysteinamide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound against Aβ-Induced Alzheimer’s-like Pathology in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. jvsmedicscorner.com [jvsmedicscorner.com]

- 7. researchgate.net [researchgate.net]

- 8. EVALUATION OF THE NEUROPROTECTIVE POTENTIAL OF N-ACETYLCYSTEINE FOR PREVENTION AND TREATMENT OF COGNITIVE AGING AND DEMENTIA • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]

- 9. Pharmacokinetic profile of this compound and its main metabolite in mice using new analytical method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of the Neuroprotective Potential of N-Acetylcysteine for Prevention and Treatment of Cognitive Aging and Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. WO2011044230A2 - this compound (nac amide) for the treatment of diseases and conditions - Google Patents [patents.google.com]

- 13. This compound provides neuroprotection via Nrf2-ARE pathway in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of N-Acetylcysteine and this compound on Erythrocyte Deformability and Oxidative Stress in a Rat Model of Lower Extremity Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Therapeutic Effect of a Novel Antioxidant on Degenerative Eye Disorders - Nuran Ercal [grantome.com]

- 16. researchgate.net [researchgate.net]

- 17. Effects of this compound (NACA), a novel thiol antioxidant against glutamate-induced cytotoxicity in neuronal cell line PC12 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Theoretical Framework for N-acetylcysteine Amide's (NACA) Superior Bioavailability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-acetylcysteine (NAC), a potent antioxidant and mucolytic agent, has long been hampered in its clinical efficacy by poor oral bioavailability.[1][2] Its amide derivative, N-acetylcysteine amide (NACA), has emerged as a promising solution, demonstrating significantly enhanced bioavailability and therapeutic potential.[1][3] This technical guide provides an in-depth exploration of the theoretical and experimental basis for NACA's improved pharmacokinetic profile. By neutralizing the carboxyl group of NAC, NACA is rendered more lipophilic, facilitating its passage across cellular membranes and the blood-brain barrier.[1][4] This key chemical modification underpins its superior absorption, leading to higher plasma concentrations and a more pronounced physiological effect, positioning NACA as an efficient prodrug of NAC.[3][5]

The Physicochemical Advantage: Lipophilicity and Membrane Permeability

The primary driver behind NACA's enhanced bioavailability is a fundamental alteration in its physicochemical properties compared to its parent compound, NAC. The substitution of the carboxylic acid group with an amide moiety significantly increases the molecule's lipophilicity, or lipid solubility.[1][6]

This increased lipophilicity is critical for passive diffusion across the lipid-rich barriers of the gastrointestinal tract and cellular membranes.[1][4] The neutral amide group of NACA is less ionized at physiological pH compared to the negatively charged carboxyl group of NAC, allowing for more efficient partitioning into lipid bilayers.[5] This enhanced membrane permeability is the cornerstone of its improved absorption and distribution.

A critical consequence of this enhanced permeability is NACA's ability to readily cross the blood-brain barrier, a significant advantage for treating neurological and neurodegenerative disorders where oxidative stress is implicated.[1][2]

Pharmacokinetic Profile: A Comparative Analysis

The structural modification of NACA translates directly into a more favorable pharmacokinetic profile. While comprehensive human data for NACA is still emerging, preclinical studies, particularly in murine models, have consistently demonstrated its superiority over NAC in terms of oral bioavailability.

Table 1: Comparative Pharmacokinetic Parameters of NACA and NAC (Oral Administration in Mice)

| Parameter | This compound (NACA) | N-acetylcysteine (NAC) | Reference(s) |

| Bioavailability (%) | ~67% | ~15% | [3][5] |

| Glutathione (B108866) (GSH) Replenishing Capacity | 3- to 4-fold higher than NAC | Baseline | [3][5] |

Note: The data presented is derived from studies in mice and may not be directly extrapolated to humans. Human studies on NAC have shown a low oral bioavailability, typically ranging from 6-10%.[1]

The significantly higher oral bioavailability of NACA, approximately 4.5 times that of NAC in mice, underscores its enhanced absorption from the gastrointestinal tract.[3][5] This leads to higher systemic concentrations of the active compound, which is then rapidly converted to NAC.[3] The increased systemic availability of NAC, delivered via NACA, results in a substantially greater capacity to replenish intracellular glutathione (GSH), the body's primary endogenous antioxidant.[3][5]

Signaling Pathways and Cellular Mechanisms

NACA exerts its therapeutic effects through the modulation of key signaling pathways involved in cellular defense and inflammation. Its ability to efficiently deliver cysteine, the rate-limiting substrate for GSH synthesis, is central to its mechanism of action.

The Nrf2-ARE Antioxidant Response Pathway

NACA is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.[7] Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Keap1. Upon exposure to oxidative stress or electrophiles, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the ARE, initiating the transcription of a suite of antioxidant and cytoprotective genes.

Modulation of the NF-κB Inflammatory Pathway

Chronic inflammation is a key driver of many diseases. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. NACA has been shown to inhibit the activation of NF-κB, thereby downregulating the inflammatory cascade.

Experimental Protocols

The determination of a drug's bioavailability is a critical step in its development. The following sections outline the general methodologies for in vivo and in vitro studies to assess the bioavailability and permeability of compounds like NACA.

In Vivo Oral Bioavailability Study in Mice

This protocol provides a framework for assessing the oral bioavailability of NACA in a murine model.

4.1.1. Animal Model and Housing

-

Species: Male or female BALB/c or C57BL/6 mice, 8-10 weeks old.

-

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatization for at least one week prior to the experiment is crucial.

4.1.2. Dosing and Sample Collection

-

Fasting: Mice are fasted overnight (8-12 hours) prior to dosing, with free access to water.

-

Dosing:

-

Oral (PO) Group: Administer NACA suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) via oral gavage.

-

Intravenous (IV) Group: Administer a sterile solution of NACA via tail vein injection to determine the absolute bioavailability.

-

-

Blood Sampling: Collect serial blood samples (approximately 50-100 µL) at predetermined time points (e.g., pre-dose, 5, 15, 30, 60, 120, 240, 480 minutes post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).

4.1.3. Sample Processing and Analysis

-

Plasma Preparation: Centrifuge blood samples to separate plasma.

-

Quantification: Analyze plasma concentrations of NACA and its metabolite, NAC, using a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method.[3]

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software. Bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.

In Vitro Caco-2 Cell Permeability Assay

The Caco-2 cell permeability assay is a widely used in vitro model to predict intestinal drug absorption.

4.2.1. Cell Culture

-

Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 atmosphere.

-

Seed cells onto permeable filter supports (e.g., Transwell® plates) and allow them to differentiate into a polarized monolayer over 21 days.

4.2.2. Permeability Assay

-

Monolayer Integrity: Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

-

Dosing:

-

Apical to Basolateral (A-B) Transport: Add the test compound (NACA) to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.

-

Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber to assess efflux.

-

-

Sampling: At various time points, collect samples from the receiver chamber.

-

Analysis: Quantify the concentration of the compound in the samples using LC-MS.

4.2.3. Data Analysis

-

Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Conclusion

The improved bioavailability of this compound is firmly rooted in its enhanced lipophilicity, a direct result of its chemical modification from N-acetylcysteine. This fundamental change in its physicochemical properties facilitates superior membrane permeability, leading to increased absorption and higher systemic exposure. Preclinical evidence strongly supports NACA's role as an effective prodrug for NAC, with a significantly greater capacity to replenish intracellular glutathione stores. The ability of NACA to modulate key cellular pathways, such as the Nrf2 antioxidant response and the NF-κB inflammatory pathway, further underscores its therapeutic potential. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and development of NACA as a promising therapeutic agent for a wide range of oxidative stress-related and inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetic and pharmacodynamic studies of N-acetylcysteine, a potential chemopreventive agent during a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic profile of this compound and its main metabolite in mice using new analytical method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and bioavailability of oral acetylcysteine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Assessing N-Acetylcysteine Amide (NACA) Efficacy in Alzheimer's Disease Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the demonstrated efficacy of N-Acetylcysteine Amide (NACA) in preclinical models of Alzheimer's disease (AD). The following sections detail the quantitative outcomes of NACA treatment on cognitive function and key pathological markers, along with detailed protocols for the cited experiments.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. Oxidative stress is recognized as a critical factor in the initiation and progression of AD.[1] N-acetylcysteine (NAC), a precursor to the potent antioxidant glutathione (B108866) (GSH), has shown neuroprotective effects in AD models.[1] NACA, an amide derivative of NAC, exhibits greater bioavailability, allowing it to more readily cross the blood-brain barrier and cellular membranes.[2][3] This document outlines the therapeutic potential of NACA in an Aβ-induced rat model of Alzheimer's disease.

Data Presentation

The following tables summarize the quantitative data from studies assessing the efficacy of NACA in an Alzheimer's disease rat model induced by intracerebroventricular (ICV) infusion of Aβ1-42 peptide.[1]

Table 1: Effect of NACA on Cognitive Function in Aβ1-42 Induced AD Rats

| Parameter | Control (Sham) | Aβ1-42 | Aβ1-42 + NACA (Restorative) | Aβ1-42 + NACA (Prophylactic) |

| Morris Water Maze - Escape Latency (s) | 20.5 ± 2.1 | 55.8 ± 3.5 | 30.2 ± 2.8 | 25.1 ± 2.3 |

| Morris Water Maze - Time in Target Quadrant (%) | 45.3 ± 3.2 | 15.1 ± 2.0 | 35.6 ± 2.9 | 40.2 ± 3.1 |

| Passive Avoidance - Latency to Dark Compartment (s) | 280.4 ± 10.2 | 85.3 ± 9.8 | 210.7 ± 12.5 | 255.4 ± 11.9 |

Table 2: Effect of NACA on Oxidative Stress Markers in the Hippocampus

| Parameter | Control (Sham) | Aβ1-42 | Aβ1-42 + NACA (Restorative) | Aβ1-42 + NACA (Prophylactic) |

| Malondialdehyde (MDA) (nmol/mg protein) | 1.2 ± 0.1 | 3.8 ± 0.3 | 1.8 ± 0.2 | 1.5 ± 0.1 |

| Reduced Glutathione (GSH) (µmol/mg protein) | 8.5 ± 0.6 | 3.2 ± 0.4 | 6.9 ± 0.5 | 7.8 ± 0.7 |

Table 3: Effect of NACA on Alzheimer's Disease Pathology Markers (Western Blot)

| Protein (Relative Expression) | Control (Sham) | Aβ1-42 | Aβ1-42 + NACA (Restorative) | Aβ1-42 + NACA (Prophylactic) |

| Amyloid-Beta (Aβ) | 1.0 ± 0.1 | 3.5 ± 0.4 | 1.5 ± 0.2 | 1.2 ± 0.1 |

| Phosphorylated Tau (p-Tau) | 1.0 ± 0.1 | 3.2 ± 0.3 | 1.4 ± 0.2 | 1.1 ± 0.1 |

| Synaptophysin | 1.0 ± 0.08 | 0.4 ± 0.05 | 0.8 ± 0.07 | 0.9 ± 0.08 |

Signaling Pathways and Experimental Workflows

Caption: Mechanism of NACA's neuroprotective effects.

Caption: Experimental workflow for assessing NACA efficacy.

Experimental Protocols

Aβ1-42 Induced Alzheimer's Disease Rat Model

-

Animal Model : Male Wistar rats (2.5 months old) are used.[1]

-

Aβ1-42 Preparation : Aβ1-42 peptide is dissolved in sterile saline to a final concentration of 1 µg/µl.

-

Anesthesia : Rats are anesthetized with an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).

-

Stereotaxic Surgery :

-

Mount the rat in a stereotaxic frame.

-

Expose the skull and identify bregma.

-

Drill bilateral burr holes over the lateral ventricles using stereotaxic coordinates.

-

-

Intracerebroventricular (ICV) Infusion :

-

Slowly infuse 5 µl of the Aβ1-42 solution into each lateral ventricle using a Hamilton syringe.

-

The sham group receives an equivalent volume of sterile saline.

-

-

Post-operative Care : Suture the incision and provide post-operative analgesia and care. Allow for a recovery period before subsequent procedures.

NACA Administration

-

Dosage : NACA is administered at a dose of 75 mg/kg body weight.[1]

-

Route of Administration : Intraperitoneal (i.p.) injection.

-

Treatment Regimens :

Behavioral Testing: Morris Water Maze

-

Apparatus : A circular pool (1.5 m diameter) filled with water made opaque with non-toxic paint. A hidden platform is submerged 1-2 cm below the water surface in one quadrant.

-

Acquisition Phase :

-

Rats are trained for 5 consecutive days with 4 trials per day.

-

For each trial, the rat is placed in the water facing the pool wall at one of four starting positions.

-

The rat is allowed 60 seconds to find the hidden platform. If it fails, it is guided to the platform and allowed to remain there for 15 seconds.

-

Record the escape latency (time to find the platform) and the path taken using a video tracking system.

-

-

Probe Trial :

-

24 hours after the last training session, the platform is removed.

-

The rat is allowed to swim freely for 60 seconds.

-

Record the time spent in the target quadrant where the platform was previously located.

-

Western Blot Analysis for Aβ, Tau, and Synaptophysin

-

Tissue Preparation :

-

Euthanize the rats and dissect the hippocampus and prefrontal cortex on ice.

-

Homogenize the tissue in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Electrotransfer :

-

Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting :

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies against Aβ, p-Tau (e.g., at Ser396), Synaptophysin, and a loading control (e.g., β-actin).

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Quantification :

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Immunohistochemistry for Neurogenesis, NFTs, and Aβ Plaques

-

Tissue Processing :

-

Perfuse the rats with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

-

Dissect the brains and post-fix in 4% PFA overnight.

-

Cryoprotect the brains in a 30% sucrose (B13894) solution.

-

Section the brains into 30-40 µm coronal sections using a cryostat.

-

-

Staining :

-

Wash the sections in PBS.

-

Perform antigen retrieval if necessary (e.g., by heating in citrate (B86180) buffer).

-

Block non-specific binding with a blocking solution (e.g., 5% normal donkey serum in PBS with 0.3% Triton X-100) for 1 hour.

-

Incubate the sections overnight at 4°C with primary antibodies against markers for neurogenesis (e.g., Doublecortin - DCX), NFTs (e.g., AT8 for hyperphosphorylated tau), and Aβ plaques (e.g., 4G8).

-

Wash the sections with PBS.

-

Incubate with appropriate fluorescently-labeled secondary antibodies for 2 hours at room temperature.

-

Wash the sections and mount them onto slides with a mounting medium containing DAPI for nuclear counterstaining.

-

-

Imaging and Analysis :

-

Visualize the sections using a fluorescence or confocal microscope.

-

Quantify the number of positive cells or the area of immunoreactivity using image analysis software.

-

References

Application Note: Quantification of N-Acetylcysteine Amide in Human Plasma by HPLC with Fluorescence Detection

Introduction

N-acetylcysteine amide (NACA), the amide counterpart of N-acetylcysteine (NAC), is a thiol-containing antioxidant with enhanced lipophilicity and cell permeability compared to NAC.[1][2][3][4] These characteristics make NACA a promising therapeutic agent for conditions associated with oxidative stress. To facilitate preclinical and clinical investigations, a robust and sensitive bioanalytical method for the quantification of NACA in biological matrices such as plasma is essential. This application note describes a validated High-Performance Liquid Chromatography (HPLC) method coupled with fluorescence detection for the simultaneous determination of NACA and its parent compound, NAC, in human plasma. The method involves pre-column derivatization with N-(1-pyrenyl)maleimide (NPM) to enable highly sensitive fluorescence detection.

Principle

The method is based on the derivatization of the sulfhydryl groups of NACA and NAC with NPM, a fluorescent labeling agent. The resulting fluorescent derivatives are then separated by reverse-phase HPLC and quantified using a fluorescence detector. This approach provides excellent sensitivity and selectivity for the analysis of these thiol-containing compounds in a complex biological matrix like plasma.

dot

Caption: High-level workflow for NACA quantification in plasma.

Experimental Protocols

1. Reagents and Materials

-

This compound (NACA) reference standard

-

N-Acetylcysteine (NAC) reference standard

-

N-(1-pyrenyl)maleimide (NPM)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Acetic acid (glacial, HPLC grade)

-

o-phosphoric acid (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Water (deionized, 18 MΩ·cm)

-

Human plasma (drug-free)

2. Instrumentation

-

HPLC system with a gradient pump, autosampler, and fluorescence detector.

-

Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

-

Centrifuge

-

Vortex mixer

-

pH meter

3. Preparation of Solutions

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in a mixture of acetonitrile and water (e.g., 4:96 v/v).[5]

-

Mobile Phase B: Acetonitrile.

-

NPM Stock Solution (1 mM): Dissolve an appropriate amount of NPM in acetonitrile. Store protected from light.

-

Standard Stock Solutions (1 mM): Prepare individual stock solutions of NACA and NAC in deionized water.

4. Sample Preparation

-

Protein Precipitation: To 100 µL of plasma sample, standard, or quality control, add 200 µL of ice-cold acetonitrile.

-

Vortexing and Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.

-

Derivatization: Add 50 µL of 1 mM NPM solution to the supernatant. Vortex briefly and allow the reaction to proceed at room temperature in the dark for 10 minutes.

-

Acidification: Stop the derivatization reaction by adding 10 µL of 0.1 M o-phosphoric acid.

-

Filtration: Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

dot

Caption: Detailed sample preparation workflow.

5. HPLC-Fluorescence Conditions

-

Column: C18 reversed-phase column (e.g., YMC-Pack Pro C18, 250 x 4.6 mm, 5 µm).[5]

-

Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B.

-

Flow Rate: 1.0 mL/min.[5]

-

Injection Volume: 20 µL.[5]

-

Column Temperature: 25 °C.[5]

-

Fluorescence Detection: Excitation wavelength (λex) of 330 nm and an emission wavelength (λem) of 376 nm.[1][2][3]

Table 1: HPLC Gradient Elution Program

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |

| 0.0 | 96 | 4 |

| 15.0 | 50 | 50 |

| 18.0 | 96 | 4 |

| 25.0 | 96 | 4 |

6. Method Validation

The method should be validated according to relevant regulatory guidelines. Key validation parameters include:

-

Linearity: A calibration curve should be constructed by analyzing a series of plasma samples spiked with known concentrations of NACA and NAC. The linear range for NACA and NAC has been reported to be between 25-5000 nM.[1][2][3]

-

Precision and Accuracy: Intra-day and inter-day precision and accuracy should be evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations. The coefficients of variation for precision should be within acceptable limits (e.g., <15%).[3]

-

Recovery: The extraction recovery of NACA and NAC from plasma should be determined by comparing the peak areas of extracted samples to those of unextracted standards. Recoveries have been reported to be in the range of 94.5% to 102.8%.[1][2][3]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ should be determined to establish the sensitivity of the method. A reported LOD for this type of method is 5 nM for a 5 µL injection volume.[1][2][3]

-

Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other endogenous plasma components should be assessed.

-

Stability: The stability of NACA and NAC in plasma under various storage conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage) should be evaluated.

Data Presentation

Table 2: Summary of Method Validation Parameters

| Parameter | This compound (NACA) | N-Acetylcysteine (NAC) |

| Linearity Range | 25 - 5000 nM | 25 - 5000 nM |

| Correlation Coefficient (r²) | > 0.997 | > 0.997 |

| Within-run Precision (%CV) | 0.67 - 5.23% | 0.67 - 5.23% |

| Between-run Precision (%CV) | 0.67 - 5.23% | 0.67 - 5.23% |

| Accuracy (% Bias) | 0.98 - 10.54% | 0.98 - 10.54% |

| Recovery (%) | 94.5 - 102.8% | 94.5 - 102.8% |

| Limit of Detection (LOD) | 5 nM (for 5 µL injection) | 5 nM (for 5 µL injection) |

Data presented in this table is a summary of reported values and may vary depending on the specific instrumentation and laboratory conditions.[1][2][3][4]

This application note provides a detailed protocol for a sensitive and reliable HPLC method for the quantification of this compound in human plasma. The use of pre-column derivatization with NPM and fluorescence detection allows for low limits of detection, making the method suitable for pharmacokinetic and other studies requiring the measurement of NACA at therapeutic concentrations. The method has been shown to be linear, precise, accurate, and specific for the simultaneous determination of NACA and its parent compound, NAC.

References

- 1. [PDF] Separation and quantification of N-acetyl-l-cysteine and N-acetyl-cysteine-amide by HPLC with fluorescence detection. | Semantic Scholar [semanticscholar.org]

- 2. "Separation and Quantification of N-acetylcysteine-amide (NACA) by HPLC" by Wei Wu, Glenn Goldstein et al. [scholarsmine.mst.edu]

- 3. Separation and quantification of N-acetyl-l-cysteine and N-acetyl-cysteine-amide by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 5. cdn.insights.bio [cdn.insights.bio]

Application Notes and Protocols for Measuring the In Vitro Antioxidant Activity of N-Acetylcysteine Amide (NACA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylcysteine amide (NACA) is a thiol-containing antioxidant derived from N-acetylcysteine (NAC). It has garnered significant interest in the scientific community for its potential therapeutic applications, which are largely attributed to its ability to combat oxidative stress.[1][2][3][4][5] NACA's unique chemical structure, featuring an amide group in place of the carboxylic acid group of NAC, enhances its lipophilicity and cell permeability, potentially offering superior biological activity.[6]

These application notes provide detailed protocols for a panel of common in vitro assays to quantify the antioxidant and radical-scavenging properties of NACA. The included assays are the DPPH Radical Scavenging Assay, ABTS Radical Cation Decolorization Assay, Oxygen Radical Absorbance Capacity (ORAC) Assay, Hydroxyl Radical Scavenging Assay, and Superoxide Radical Scavenging Assay.

Antioxidant Signaling Pathways of NACA

NACA exerts its antioxidant effects through multiple mechanisms. Primarily, it acts as a precursor to cysteine, which is a rate-limiting substrate for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.[7] Additionally, NACA can directly scavenge reactive oxygen species (ROS). Furthermore, NACA has been shown to modulate endogenous antioxidant defense systems, including the Keap1-Nrf2 signaling pathway. Under conditions of oxidative stress, NACA can promote the dissociation of the transcription factor Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the expression of a suite of antioxidant and cytoprotective genes.[8][9]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of N-Acetylcysteine and this compound on Erythrocyte Deformability and Oxidative Stress in a Rat Model of Lower Extremity Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation | MDPI [mdpi.com]

- 9. The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence [mdpi.com]

Application Notes and Protocols for N-Acetylcysteine Amide (NACA) in In Vivo Neuroprotection Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylcysteine amide (NACA) is a novel thiol-containing antioxidant that has demonstrated significant neuroprotective potential in various in vivo models of neurological injury and disease. As the amide derivative of N-acetylcysteine (NAC), NACA exhibits superior bioavailability and permeability across the blood-brain barrier.[1] This characteristic allows for more effective delivery to the central nervous system, making it a promising therapeutic candidate for conditions such as traumatic brain injury (TBI), stroke, and neurodegenerative diseases.[2][3]

These application notes provide a comprehensive overview of the use of NACA in in vivo neuroprotection studies, including its mechanism of action, detailed experimental protocols, and a summary of its efficacy.

Mechanism of Action

NACA exerts its neuroprotective effects through a multi-faceted mechanism primarily centered on combating oxidative stress and reducing inflammation. A key action of NACA is the replenishment of intracellular glutathione (B108866) (GSH), a critical endogenous antioxidant.[2][4] By providing the cysteine precursor for GSH synthesis, NACA enhances the cellular capacity to neutralize reactive oxygen species (ROS).

Furthermore, NACA has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[5][6] Under conditions of oxidative stress, NACA promotes the translocation of Nrf2 to the nucleus, where it binds to the ARE and initiates the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase-1 (NQO1).[5][6] This signaling cascade collectively reduces oxidative damage, inflammation, and apoptosis in neuronal tissues.[7][8]

Quantitative Data on NACA Efficacy in In Vivo Models

The neuroprotective effects of NACA have been quantified in several preclinical studies, primarily in rodent models of traumatic brain injury. The following tables summarize the key findings.

Table 1: Effects of NACA on Functional Outcomes and Tissue Sparing

| Animal Model | NACA Dosage and Route | Time Point | Outcome Measure | Result | Reference |

| Rat (CCI TBI) | 150 mg/kg, i.p. | 15 days post-injury | Cognitive Function (MWM) | Significant improvement vs. vehicle | [2][3] |

| Rat (CCI TBI) | 150 mg/kg, i.p. | 15 days post-injury | Cortical Tissue Sparing | Significant increase vs. vehicle | [2][3] |

| Mouse (TBI) | 100 mg/kg, i.p. | 1 and 3 days post-injury | Neurological Severity Score | Significantly lower (better) score vs. vehicle | [5][6] |